- Preparation of phenylamino pyrimidine derivatives as inhibitors of focal adhesion kinase (FAK), World Intellectual Property Organization, , ,

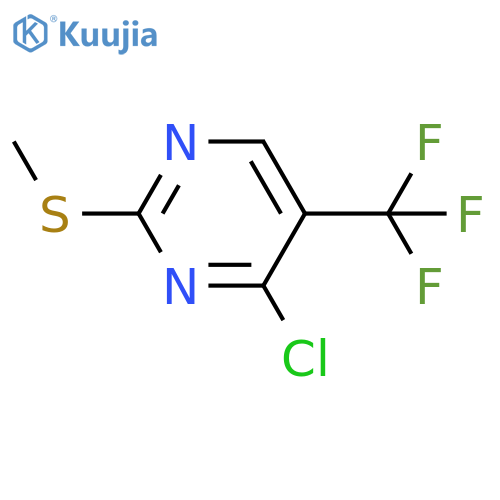

Cas no 919116-36-2 (Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-)

El compuesto 4-cloro-2-(metiltio)-5-(trifluorometil)pirimidina es un derivado halogenado de la pirimidina con aplicaciones versátiles en síntesis orgánica y farmacéutica. Su estructura combina un grupo cloro en la posición 4, un sustituyente metiltio en la posición 2 y un grupo trifluorometilo en la posición 5, lo que confiere reactividad selectiva y estabilidad química. Este intermediario es valioso en la elaboración de compuestos heterocíclicos más complejos, especialmente en la síntesis de agroquímicos y principios activos farmacológicos. Su perfil de pureza y su reactividad controlada lo hacen adecuado para reacciones de sustitución nucleofílica y acoplamientos cruzados catalizados por metales.

919116-36-2 structure

Nombre del producto:Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-

Número CAS:919116-36-2

MF:C6H4ClF3N2S

Megavatios:228.622569084167

MDL:MFCD12911887

CID:765767

PubChem ID:58464566

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Propiedades químicas y físicas

Nombre e identificación

-

- Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-

- 4-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine

- 4-chloro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine

- 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine (ACI)

- 4-Chloro-2-methylsulfanyl-5-trifluoromethylpyrimidine

- SB60813

- AKOS017343686

- 4-chloro-2-methylsulphanyl-5-trifluoromethyl-pyrimidine

- BS-17839

- 919116-36-2

- MFCD12911887

- CS-0131353

- SCHEMBL2522232

- 4-CHLORO-2-(METHYLSULFANYL)-5-(TRIFLUOROMETHYL)PYRIMIDINE

- DTXSID70729296

- SY316959

-

- MDL: MFCD12911887

- Renchi: 1S/C6H4ClF3N2S/c1-13-5-11-2-3(4(7)12-5)6(8,9)10/h2H,1H3

- Clave inchi: GUSJNAFRAQDVEV-UHFFFAOYSA-N

- Sonrisas: FC(C1C(Cl)=NC(SC)=NC=1)(F)F

Atributos calculados

- Calidad precisa: 227.9735815g/mol

- Masa isotópica única: 227.9735815g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 2

- Complejidad: 178

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 51.1Ų

- Xlogp3: 2.9

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM128233-25g |

4-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |

919116-36-2 | 95% | 25g |

$4308 | 2024-07-20 | |

| 1PlusChem | 1P00H5JO-100mg |

4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine |

919116-36-2 | 95% | 100mg |

$301.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201993-5g |

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |

919116-36-2 | 97% | 5g |

¥8979.00 | 2024-04-25 | |

| abcr | AB564233-100mg |

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine; . |

919116-36-2 | 100mg |

€203.40 | 2024-04-15 | ||

| Aaron | AR00H5S0-250mg |

4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine |

919116-36-2 | 95% | 250mg |

$122.00 | 2025-02-11 | |

| abcr | AB564233-1g |

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine; . |

919116-36-2 | 1g |

€743.70 | 2024-04-15 | ||

| Aaron | AR00H5S0-5g |

4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine |

919116-36-2 | 95% | 5g |

$667.00 | 2025-02-11 | |

| A2B Chem LLC | AH99540-500mg |

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |

919116-36-2 | 95% | 500mg |

$222.00 | 2024-07-18 | |

| Crysdot LLC | CD11015119-1g |

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |

919116-36-2 | 95+% | 1g |

$385 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH660-50mg |

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- |

919116-36-2 | 95+% | 50mg |

760.0CNY | 2021-07-15 |

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled

1.2 overnight, cooled; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 18 h, rt

1.2 overnight, cooled; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 18 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

Referencia

- Process fro preparation of pyrimidine or pyridine derivative and medicinal use thereof, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran ; -25 °C; 1 h, -25 °C; overnight, rt

Referencia

- Preparation of 2,4-diaminopyrimidines as aurora-b kinase inhibitors for the treatment of abnormal cell proliferation, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Zinc chloride Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C

1.2 0 °C → rt; 48 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 0 °C → rt; 48 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referencia

- Aminopyrimidine amides as autophagy inhibitors and preparation and methods of use thereof, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Zinc chloride Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C

1.2 0 °C → rt; 48 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 0 °C → rt; 48 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

Referencia

- Preparation of (heteroarylamino)pyrimidine compounds as autophagy inhibitors for treatment of cancer, United States, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; 2 h, 0 °C

1.2 16 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 16 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Preparation of pyrazolylpyrimidine derivatives for use as casein kinase 1 inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 0 °C; 2 h, 0 °C → rt

1.2 16 h, rt

1.2 16 h, rt

Referencia

- Preparation of heterocyclic compound having CDK12-inhibiting effect, World Intellectual Property Organization, , ,

Métodos de producción 8

Métodos de producción 9

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran ; -25 °C; 1 h, -25 °C; 15 h, -25 °C

Referencia

- Preparation of heteroarylaminopyrazole compounds as LRRK2 inhibitors and therapeutic uses thereof, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled

1.2 overnight, cooled; rt; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 overnight, cooled; rt; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referencia

- Preparation of using 2,4,5-substituted pyrimidines as Fak and Flt3 inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled

1.2 18 h, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 18 h, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Preparation of phenylamino pyrimidine derivatives as inhibitors of focal adhesion kinase (FAK)., World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, 0 °C

1.2 Solvents: Water ; 0 °C; 5 h, rt

1.2 Solvents: Water ; 0 °C; 5 h, rt

Referencia

- Cyclin K degradation agent, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Zinc chloride Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C

1.2 0 °C; 0 °C → rt; 48 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 0 °C; 0 °C → rt; 48 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

Referencia

- Preparation of (phenylamino)pyrimidine compounds as autophagy inhibitors for treating cancers, United States, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C

1.2 0 °C; 14 h, 15 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 0 °C; 14 h, 15 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Preparation of substituted aminopyrimidines as inhibitors of cyclin-dependent kinase 7 (CDK7), World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 2 h, 0 °C

1.2 0 °C; 14 h, 15 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 0 °C; 14 h, 15 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Preparation of substituted pyrimidines as inhibitors of cyclin-dependent kinase 7 (CDK7), World Intellectual Property Organization, , ,

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; rt; 2 h, cooled

1.2 overnight, cooled; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 overnight, cooled; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referencia

- Preparation of pyrimidine derivatives useful as FAK inhibitors, United States, , ,

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 2 h, rt

1.2 Solvents: Water ; 0.5 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Solvents: Water ; 0.5 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Preparation of 4-chloro-5-trifluoromethyl-2-mercaptomethylpyrimidine, China, , ,

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled

1.2 18 h, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 18 h, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Preparation of N-phenylpyrimidin-2-amines as selective Fak inhibitors, United States, , ,

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Raw materials

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Preparation Products

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Literatura relevante

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

919116-36-2 (Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-) Productos relacionados

- 2389131-18-2(Tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate))

- 1806706-03-5(2-(3-Chloro-2-oxopropyl)-3-(methylthio)mandelic acid)

- 61503-38-6(1-(3-chloroprop-1-en-2-yl)-3-methylbenzene)

- 2097950-19-9(methyl 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate)

- 2763932-07-4(2-(2,2,2-Trifluoroacetyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid)

- 1432680-15-3(4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine)

- 2138092-22-3({[5-(5-Ethyl-1,2,4-oxadiazol-3-yl)oxolan-2-yl]methyl}urea)

- 1806588-41-9(2-(3-Bromo-2-oxopropyl)-3-methylphenol)

- 1262004-43-2(5-(2-Formylthiophen-4-YL)picolinic acid)

- 1804495-85-9(3-Bromo-2-(difluoromethyl)-6-fluoropyridine-4-carboxaldehyde)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:919116-36-2)Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-

Pureza:99%/99%/99%

Cantidad:250mg/1g/5g

Precio ($):229.0/596.0/2085.0